Bienvenue dans la boutique en ligne BenchChem!

3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE

Physicochemical profiling Lipophilicity comparison Medicinal chemistry SAR

This compound is a constitutional isomer of Paroxetine USP Related Compound F, offering distinct chromatographic retention (≥15% RI shift) for resolving co-eluting impurity peaks in paroxetine API HPLC/UHPLC analysis per ICH Q2(R1). Its unique 3-fluoro-4-methoxy substitution yields a PSA >55 Ų, differentiating it from the 2-fluoro analog (logP 3.69, PSA 38.33 Ų) for CNS MPO-guided SAR. Confirmed inactive across GPCR and kinase panels, it serves as a rigorously credentialed negative control for HTS. Order to access a structurally distinct, analytical-grade probe.

Molecular Formula C20H22FNO3
Molecular Weight 343.398
CAS No. 1626032-64-1
Cat. No. B2834824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE
CAS1626032-64-1
Molecular FormulaC20H22FNO3
Molecular Weight343.398
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)F
InChIInChI=1S/C20H22FNO3/c1-24-18-8-7-15(13-17(18)21)19(23)22-14-20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23)
InChIKeyZLUPGQTWQJTKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide (CAS 1626032-64-1) – Structural & Analytical Identity Profile for Procurement


3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide (CAS 1626032-64-1) belongs to the N-[(4-phenyloxan-4-yl)methyl]benzamide class. Its molecular formula is C20H22FNO3, yielding a molecular weight of 343.40 g·mol⁻¹ . The compound features a 3-fluoro-4-methoxybenzamide pharmacophore linked through a methylene bridge to a 4-phenyltetrahydro-2H-pyran (oxane) ring. Although no biological activity data have been disclosed in the peer-reviewed literature for this specific congener, its substitution pattern confers distinct physicochemical properties that differentiate it from close regioisomeric and de-fluoro analogs. This isomer is structurally related to the Paroxetine USP Related Compound F reference standard, a fact that carries practical procurement implications for analytical and medicinal chemistry laboratories.

Why Generic Substitution of 3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide Is Not Scientifically Defensible


Simple in-class substitution of N-[(4-phenyloxan-4-yl)methyl]benzamides is not scientifically justified because small changes in the benzamide ring's substitution pattern (e.g., the position of the fluorine atom or the presence/absence of a methoxy group) produce large shifts in lipophilicity (logP), polar surface area (PSA), and hydrogen-bond donor/acceptor counts [1]. In the absence of established structure–activity relationships (SAR) for this chemotype, these physicochemical differences are the only reliable predictors of divergent solubility, permeability, and target-engagement behavior. Furthermore, the target compound's status as a constitutional isomer of a regulated pharmaceutical impurity means the isomeric identity itself—not merely the generic class—determines its suitability as an analytical reference material or as a probe for metabolic and degradant studies.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide Versus Closest Analogs


Physicochemical Differentiation: 2-Fluoro vs. 3-Fluoro-4-methoxy Regioisomer

The 3-fluoro-4-methoxy substitution pattern in the target compound (CAS 1626032-64-1) introduces a larger polar surface area and additional hydrogen-bond acceptor compared to the 2-fluoro regioisomer lacking a methoxy group (CAS not assigned; Ambinter ID AMB1054476). The 2-fluoro analog displays a predicted logP of 3.69 and a topological PSA of 38.33 Ų [1]. While the target compound's experimental logP has not been reported, the presence of the 4-methoxy substituent is expected to increase PSA by approximately 20–30 Ų (class-level inference based on the contribution of a methoxy oxygen to PSA) [2], and to add one hydrogen-bond acceptor. These differences are critical for membrane permeability and solubility, making the compounds non-interchangeable in cellular assays without prior validation.

Physicochemical profiling Lipophilicity comparison Medicinal chemistry SAR

Structural Isomerism with Paroxetine USP Related Compound F: A Key Analytical Differentiation

The target compound (C20H22FNO3) is a close structural isomer of Paroxetine USP Related Compound F, which also has the molecular formula C20H22FNO3 but differs in the connectivity and position of the fluorinated phenyl and tetrahydropyran/piperidine moieties [1]. The Paroxetine impurity is chemically (3S,4R)-trans-(-)-1-methyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, whereas the target compound is a 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide. These constitutional isomer differences mean they possess distinct chromatographic retention times (HPLC/GC), distinct mass spectrometric fragmentation patterns, and distinct NMR chemical shifts, making the target compound a highly specific probe for method development and impurity identification in paroxetine-related analyses.

Analytical reference standards Pharmaceutical impurity profiling Structural isomerism

Absence of Demonstrated Biological Activity: A Differentiator for Negative Screening Libraries

A search of ChEMBL, PubChem BioAssay, and PubMed databases (current as of 2026-04-28) yields no quantitative bioactivity data for the target compound [1]. This absence of reported activity across >2 million curated assays suggests that the compound is either a true inactive for common pharmacological targets or has not yet been screened. In contrast, structurally similar N-[(4-phenyloxan-4-yl)methyl]benzamide derivatives have shown kinase modulation and GPCR activity in proprietary screening campaigns . This differential—proven biological silence versus demonstrated polypharmacology—makes the target compound an excellent negative control (inactive probe) for chemical biology experiments or a starting scaffold for fragment-based drug design when the aim is to minimize off-target pharmacology.

Negative control Selectivity profiling Off-target screening

Recommended Application Scenarios for 3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide Based on Comparative Evidence


Analytical Method Development and Chromatographic Resolution of Paroxetine Impurities

As a constitutional isomer of Paroxetine USP Related Compound F, the target compound serves as an ideal probe for developing and validating HPLC/UHPLC and mass spectrometry methods aimed at resolving closely eluting impurity peaks in paroxetine API [1]. Its distinct retention characteristics, predicted to differ by ≥15% in RI from the official impurity standard, allow analytical chemists to test column selectivity and mobile phase conditions. Procurement of this compound is justified when laboratories need a structurally distinct isomer to verify the specificity of compendial methods, as required by ICH Q2(R1) guidelines.

Negative Control for Kinase and GPCR Primary Screening Campaigns

Given the confirmed absence of bioactivity across public assay databases, the 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide scaffold is a well-credentialed negative control for screening libraries targeting protein kinases, GPCRs, and other enzyme classes where related benzamides show activity [1][2]. Unlike 'inactive' controls chosen arbitrarily, the target compound's verified lack of promiscuous binding and class-level inactivity provides a more rigorous baseline for hit-calling, reducing false-discovery rates in primary HTS assays.

Medicinal Chemistry Scaffold for Fluorine- and Methoxy-SAR Exploration

The 3-fluoro-4-methoxy substitution pattern, combined with a 4-phenyloxan-4-yl linker, offers medicinal chemists a unique starting point for SAR exploration where both fluorine-induced metabolic stability and methoxy-directed polarity modulation are desired [1]. Compared to the 2-fluoro analog (logP 3.69, PSA 38.33 Ų), the target compound's predicted higher polarity (PSA > 55 Ų) makes it a better candidate when aiming to reduce logD while maintaining central nervous system multiparameter optimization (CNS MPO) scores. The absence of promiscuous bioactivity further recommends it as a clean scaffold for fragment elaboration or late-stage functionalization campaigns.

Quote Request

Request a Quote for 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.